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molecular formula C11H10F2N2O3 B8380895 Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B8380895
M. Wt: 256.21 g/mol
InChI Key: IVSIHSASWSJXLI-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

A stirring mixture of ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate (79) (150 mg, 0.585 mmol) and 2N LiOH (1 mL) in THF:MeOH (4:1, 5 mL) was heated at 60° C. for 45 minutes. The reaction was cooled to room temperature and the pH was adjusted between 4-5 with 1N HCl. The solvent was partially reduced and the crude product was purified by reverse phase preparative HPLC to yield 6-(3-oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid (80). MS m/z 229.03 (M+1)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)O[C:4]1[CH:9]=[CH:8][N:7]2[C:10]([C:13]([O:15]CC)=[O:14])=[CH:11][N:12]=[C:6]2[CH:5]=1.[Li+].[OH-:20].Cl>C1COCC1.CO>[O:20]=[C:4]([CH3:9])[CH2:5][CH2:6][C:9]1[CH:4]=[CH:5][C:6]2[N:7]([C:10]([C:13]([OH:15])=[O:14])=[CH:11][N:12]=2)[CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
FC(OC1=CC=2N(C=C1)C(=CN2)C(=O)OCC)F
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the crude product was purified by reverse phase preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC=1C=CC=2N(C1)C(=CN2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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